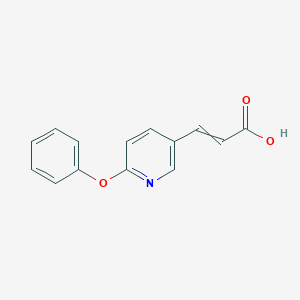
3-(6-Phenoxy-3-pyridyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(6-Phenoxy-3-pyridyl)acrylic acid” is a chemical compound with the molecular formula C14H11NO3 . It has a molecular weight of 241.25 . The compound is typically stored at room temperature and appears as white platelets .
Molecular Structure Analysis
The InChI code for “3-(6-Phenoxy-3-pyridyl)acrylic acid” is 1S/C14H11NO3/c16-14(17)9-7-11-6-8-13(15-10-11)18-12-4-2-1-3-5-12/h1-10H,(H,16,17)/b9-7+ . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(6-Phenoxy-3-pyridyl)acrylic acid” has a molecular weight of 241.245 and a density of 1.277g/cm3 . It has a boiling point of 422.7ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Chemical Building Blocks
“3-(6-Phenoxy-3-pyridyl)acrylic acid” is used as a chemical building block in life sciences . It is a high-quality chemical provided by specialist distributors serving life science .
Fabrication of Conductive Polymer Membranes
This compound has been used in the fabrication of conductive polymer membranes . A membrane with excellent performance was successfully fabricated by integrating carboxylated multi-walled carbon nanotubes (MWCNTs) and poly (trans-3- (3-pyridyl) acrylic acid) (PPAA) film .
Electrochemical Detection
The fabricated membrane mentioned above has been used for electrochemically simultaneously detecting catechol and hydroquinone . The membrane exhibited an obvious electrocatalytic effect on catechol (CC) and hydroquinone (HQ), owing to the synergistic effect of PPAA and MWCNTs .
Environmental Analysis
The constructed membrane can potentially be a good candidate for constructing electrochemical sensors in environmental analysis . The final electrode was successfully applied to analyze CC and HQ in actual water samples, and it obtained robust recovery for CC with 95.2% and 98.5%, and for HQ with 97.0% and 97.3% .
Preparation of Aminomethyl Benzimidazoles
“3-(6-Phenoxy-3-pyridyl)acrylic acid” is also used to prepare aminomethyl benzimidazoles , which act as an inhibitor of gelatinase B .
Preparation of Aminopyridines
This compound is used in the preparation of aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332; H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding personal contact and inhalation, using protective clothing, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
(E)-3-(6-phenoxypyridin-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(17)9-7-11-6-8-13(15-10-11)18-12-4-2-1-3-5-12/h1-10H,(H,16,17)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPKEZACBDVQNY-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Phenoxy-3-pyridyl)acrylic acid | |
CAS RN |
118420-05-6 |
Source


|
| Record name | 3-(6-Phenoxy-pyridin-3-yl)-acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

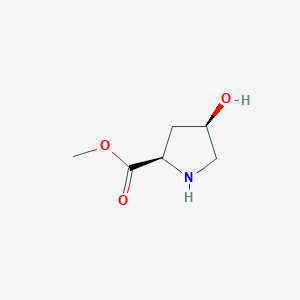

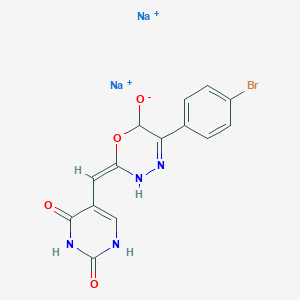

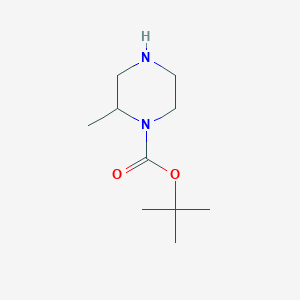


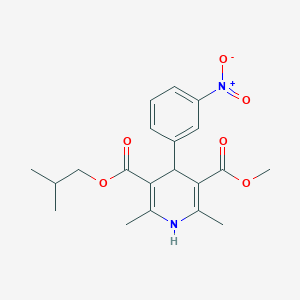
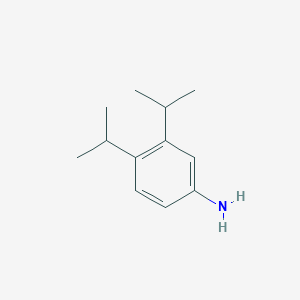

![4-[(Dimethylamino)(dimethyl)silyl]butanenitrile](/img/structure/B53559.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)

